molecular formula C17H14N2O B6336759 2-Phenyl-4-(4-methoxyphenyl)pyrimidine CAS No. 1000378-15-3

2-Phenyl-4-(4-methoxyphenyl)pyrimidine

Cat. No. B6336759
CAS RN: 1000378-15-3
M. Wt: 262.30 g/mol
InChI Key: PSMKNFSRFBTSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-(4-methoxyphenyl)pyrimidine, also known as PMP, is an organic compound that is widely used in a variety of scientific research applications. It is a heterocyclic compound consisting of a pyrimidine ring and two phenyl rings, one of which is substituted with a methoxy group. PMP has a wide range of chemical and biological properties, making it a useful tool for a variety of research applications.

Scientific Research Applications

2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as an inhibitor of enzymes and as a fluorescent probe in biological assays.

Mechanism of Action

2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a variety of mechanisms of action. It can act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the substrates from binding. It can also act as a fluorescent probe, by binding to specific molecules and emitting light when exposed to a certain wavelength of light.
Biochemical and Physiological Effects
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a number of advantages and limitations for lab experiments. One of the main advantages of using 2-Phenyl-4-(4-methoxyphenyl)pyrimidine is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 2-Phenyl-4-(4-methoxyphenyl)pyrimidine. It can be toxic in high concentrations and can have a number of side effects, such as skin irritation and respiratory problems.

Future Directions

There are a number of potential future directions for research involving 2-Phenyl-4-(4-methoxyphenyl)pyrimidine. One possibility is to explore the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a therapeutic agent for treating cancer and other diseases. Another possibility is to investigate the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a fluorescent probe for imaging applications. Additionally, research could be conducted to further understand the mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine and to develop more efficient synthesis methods. Finally, research could be conducted to explore the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a ligand in coordination chemistry.

Synthesis Methods

2-Phenyl-4-(4-methoxyphenyl)pyrimidine can be synthesized in a number of ways. The most common method involves the reaction of 4-methoxyphenylmagnesium bromide with 2-chloropyrimidine. This reaction takes place in the presence of a base, such as potassium carbonate. The reaction is then followed by a hydrolysis step to produce the desired product.

properties

IUPAC Name

4-(4-methoxyphenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-20-15-9-7-13(8-10-15)16-11-12-18-17(19-16)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMKNFSRFBTSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-(4-methoxyphenyl)pyrimidine

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